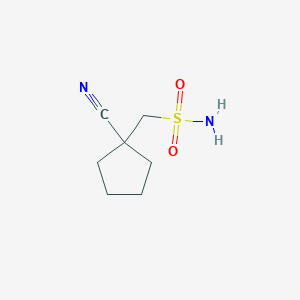
(1-Cyanocyclopentyl)methanesulfonyl chloride
Overview
Description
“(1-Cyanocyclopentyl)methanesulfonyl chloride” is a chemical compound . It is related to methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Molecular Structure Analysis
The molecular formula for “this compound” is C7H10ClNO2S . The molecular weight is 207.68 g/mol.Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .Physical And Chemical Properties Analysis
Methanesulfonyl chloride, a related compound, is a colorless liquid with a pungent, unpleasant odor . It has a density of 1.480 g/cm3, a melting point of -32°C, and a boiling point of 161°C at 730 mmHg . It is soluble in alcohol, ether, and most organic solvents, but reacts with water .Scientific Research Applications
1. Electrochemical Properties and Applications
(1-Cyanocyclopentyl)methanesulfonyl chloride has been studied for its electrochemical properties. For instance, methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, and this has been used to study the electrochemical properties of vanadium pentoxide films. These films, when prepared by the sol-gel route and used in such electrolytes, demonstrate the potential for reversible sodium intercalation, which is relevant for battery technologies and energy storage applications (Su, Winnick, & Kohl, 2001).
2. Chemical Synthesis and Transformations
Methanesulfonyl chloride is utilized in various chemical syntheses. For example, it has been used to transform unprotected D-arabinitol into its 1,5-dichloro derivative. This highlights its role in the selective chlorination of pentitols, contributing to the synthesis of complex organic molecules (Benazza, Beaupère, Uzan, & Demailly, 1991). Additionally, it serves as a raw material in the synthesis of methyl sulfonamide, indicating its utility in producing various chemical compounds (Zhao Li-fang, 2002).
3. Reaction Mechanisms and Kinetics
Studies on methanesulfonyl chloride also focus on its reaction mechanisms and kinetics. For instance, the one-electron reduction of methanesulfonyl chloride leads to interesting intermediates, such as sulfonyl radicals. These intermediates play a significant role in various chemical reactions, including the isomerization of unsaturated fatty acids (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007). Understanding these mechanisms is crucial for the development of new chemical processes and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1-Cyanocyclopentyl)methanesulfonyl chloride is alcohols . This compound is used to convert alcohols into better leaving groups through conversion to a sulfonate group .
Mode of Action
This compound interacts with its targets (alcohols) through a substitution reaction . The alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl . This results in the conversion of the alcohol into a better leaving group .
Biochemical Pathways
The affected biochemical pathway involves the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, allowing it to participate more readily in subsequent chemical reactions .
Result of Action
The molecular effect of this compound’s action is the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, enabling it to participate in subsequent chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis . Moreover, the compound is reactive towards many amines . Therefore, the environment in which this compound is used needs to be carefully controlled to prevent unwanted reactions.
properties
IUPAC Name |
(1-cyanocyclopentyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHNUXCRCHDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)



![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)


![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)

